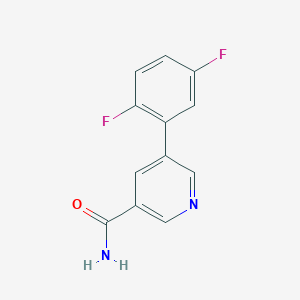

5-(2,5-Difluorophenyl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

1346692-23-6 |

|---|---|

Molecular Formula |

C12H8F2N2O |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

5-(2,5-difluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-1-2-11(14)10(4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |

InChI Key |

VVYZZQKUUNTAJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)N)F |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Insights of 5 2,5 Difluorophenyl Nicotinamide Analogues

Impact of 2,5-Difluorophenyl Moiety on Biological Activity Profiles

The presence and substitution pattern of the 2,5-difluorophenyl group at the 5-position of the nicotinamide (B372718) core are critical determinants of the biological activity of these analogues. The fluorine atoms, being highly electronegative, can significantly alter the electronic distribution within the molecule. This can influence the compound's ability to form key interactions, such as hydrogen bonds and halogen bonds, with biological targets.

Influence of Nicotinamide Scaffold Modifications on Ligand-Target Interactions

The nicotinamide scaffold itself offers multiple points for modification, each influencing the ligand-target interaction profile. Key modifications include alterations to the carboxamide group and substitutions on the pyridine (B92270) ring. The amide (-CONH2) group is a crucial pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Modifications at this site, such as N-substitution, can profoundly impact binding affinity and selectivity.

Studies on various nicotinamide derivatives have demonstrated the importance of the amide group in establishing interactions with target proteins. nih.gov For example, in the development of antifungal agents based on the nicotinamide scaffold, the rudimentary structure-activity relationships revealed that modifications to the amide functionality were critical for activity. mdpi.comnih.gov

Furthermore, substitutions at other positions on the pyridine ring of the nicotinamide scaffold can fine-tune the electronic properties and steric bulk of the molecule. For instance, the introduction of chloro or methyl groups can alter the pKa of the pyridine nitrogen and introduce new points of interaction or steric hindrance. In the context of developing herbicides, N-(arylmethoxy)-2-chloronicotinamides have been synthesized, where the chloro group at the 2-position plays a significant role in the observed herbicidal activity. sci-hub.box

The interplay between modifications on the nicotinamide scaffold and the 5-(2,5-difluorophenyl) substituent is crucial. For example, a modification that alters the conformation of the nicotinamide ring could, in turn, change the optimal orientation of the 2,5-difluorophenyl group for target binding.

Identification of Key Pharmacophoric Features Essential for Target Binding

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 5-(2,5-difluorophenyl)nicotinamide analogues, key pharmacophoric features can be inferred from broader studies on related molecules. nih.govnih.gov

A general pharmacophore for nicotinamide-based ligands often includes:

A hydrogen bond acceptor: The pyridine nitrogen.

A hydrogen bond donor/acceptor: The amide group.

An aromatic/hydrophobic region: The pyridine ring and the 5-aryl substituent.

The 2,5-difluorophenyl group contributes significantly to the hydrophobic and electronic character of the aromatic region. The fluorine atoms can also act as weak hydrogen bond acceptors. The relative orientation of these features is critical for productive binding.

Pharmacophore models for various targets have highlighted the importance of these core features. For instance, in the design of TGR5 agonists, a pharmacophore model was generated that included a ring aromatic feature, hydrophobic groups, and a hydrogen bond acceptor. nih.gov Similarly, in the development of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, a pharmacophore model consisting of hydrophobic features, an aromatic ring, and a negatively ionizable feature was established. nih.gov These models underscore the common structural motifs required for interaction with diverse biological targets.

The table below summarizes the key pharmacophoric features and their potential roles in target binding for this compound analogues, based on general principles observed in related compound series.

| Pharmacophoric Feature | Potential Role in Target Binding |

| Pyridine Nitrogen | Hydrogen bond acceptor |

| Amide Group (NH2) | Hydrogen bond donor |

| Amide Group (C=O) | Hydrogen bond acceptor |

| Pyridine Ring | Aromatic/hydrophobic interactions (π-π stacking) |

| 2,5-Difluorophenyl Ring | Hydrophobic interactions, potential halogen bonding, influences overall conformation |

| Fluorine Atoms | Can act as weak hydrogen bond acceptors, alter electronic properties |

Conformational Analysis of this compound

Computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the stable conformations of this compound. sci-hub.box Such studies can provide insights into the preferred spatial arrangement of the key pharmacophoric groups. For instance, DFT analysis was used to optimize the structures of N-(arylmethoxy)-2-chloronicotinamides to understand the relationship between their structure and herbicidal activity. sci-hub.box

Molecular Mechanisms and Biochemical Pathways Influenced by 5 2,5 Difluorophenyl Nicotinamide Analogues

Modulation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism

No specific data is available for 5-(2,5-Difluorophenyl)nicotinamide.

Interplay with NAD+ Biosynthesis Pathways (Salvage, Preiss-Handler, De Novo)

The intracellular pool of Nicotinamide Adenine Dinucleotide (NAD+) is maintained through three primary biosynthetic pathways: the de novo pathway starting from tryptophan, the Preiss-Handler pathway which utilizes nicotinic acid, and the salvage pathway that recycles nicotinamide. nih.gov The salvage pathway is of particular importance, converting nicotinamide to nicotinamide mononucleotide (NMN) via the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is then converted to NAD+. nih.gov Precursors like nicotinamide riboside (NR) can also feed into this pathway. nih.gov Given that this compound is a derivative of nicotinamide, it would be hypothesized to interact with the salvage pathway, potentially as a substrate or inhibitor of NAMPT or other enzymes. However, no studies have been published to confirm or explore this hypothesis.

Regulation of NAD+-Dependent Enzymes (e.g., Sirtuins, Poly(ADP-ribose) Polymerases (PARPs), CD38)

NAD+ is a critical co-substrate for several families of enzymes that play key roles in cellular regulation. Sirtuins are NAD+-dependent deacetylases that regulate metabolism, DNA repair, and aging. ijdvl.com Poly(ADP-ribose) polymerases (PARPs) are involved in DNA repair and cell death, and their overactivation can deplete cellular NAD+ stores. ijdvl.comresearchgate.net CD38 is a major NAD+-glycohydrolase that consumes NAD+ to produce signaling molecules. nih.gov Nicotinamide itself is a known inhibitor of both Sirtuins and PARPs. ijdvl.com An analogue like this compound could theoretically act as an activator or inhibitor of these enzymes, but its specific effects have not been documented.

Interactions with Methyltransferases (e.g., Nicotinamide N-Methyltransferase - NNMT)

No specific data is available for this compound.

Nicotinamide N-methyltransferase (NNMT) is an enzyme that methylates nicotinamide to form 1-methylnicotinamide. This process plays a role in regulating the NAD+ pool and has been implicated in various diseases. The interaction of nicotinamide analogues with NNMT is an area of therapeutic interest. It is plausible that the difluorophenyl substitution on the nicotinamide scaffold could alter its recognition and processing by NNMT, but this has not been experimentally verified in the available literature.

Effects on Cellular Signaling Cascades

No specific data is available for this compound.

Modulation of Protein Kinase B (Akt) Pathways

The Protein Kinase B (Akt) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. While some nicotinamide-related compounds have been shown to influence Akt signaling, there is no published research detailing the effect of this compound on this pathway.

Regulation of Forkhead Transcription Factors

Forkhead box (FOX) transcription factors are downstream effectors of various signaling pathways, including the Akt pathway, and are involved in regulating a wide array of cellular processes such as metabolism, differentiation, and stress resistance. The influence of nicotinamide on some Forkhead proteins has been noted, often mediated by upstream regulators like sirtuins or Akt. The specific impact of this compound on Forkhead transcription factor activity remains uninvestigated.

Influence on Cellular Homeostasis and Stress Responses

The stability of a cell's internal environment, known as cellular homeostasis, is critical for its survival and function. This delicate balance is constantly challenged by various stressors. Analogues of this compound are being studied for their potential to modulate the cellular machinery that maintains this balance, particularly in the context of mitochondrial health and oxidative stress.

Mitochondrial Respiration and Membrane Potential

Mitochondria, the powerhouses of the cell, are central to energy production through a process called cellular respiration. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is the electrical gradient across the inner mitochondrial membrane. This potential is crucial for the production of ATP, the cell's main energy currency.

Research into nicotinamide and its derivatives has shown a complex relationship with mitochondrial respiration and membrane potential. For instance, nicotinamide itself has been observed to suppress the generation of superoxide, a reactive oxygen species, by moderating the electron transport chain. Furthermore, it can lead to an increase in the mitochondrial membrane potential by inhibiting the mitochondrial permeability transition pore, a channel whose opening can lead to cell death.

Conversely, at higher concentrations, certain nicotinamide analogues have been shown to inhibit mitochondrial respiration. The specific effects of this compound analogues on these processes are an active area of investigation. The table below summarizes the observed effects of related nicotinamide compounds on mitochondrial parameters.

| Compound/Analogue Class | Effect on Mitochondrial Respiration | Effect on Mitochondrial Membrane Potential (ΔΨm) |

| Nicotinamide | Reduction of electron transport | Increased by suppressing mPTP |

| High-concentration Nicotinamide Analogues | Inhibition | Not specified |

| Niclosamide Analogues | Mitochondrial uncoupling activity | Not specified |

This table is based on findings from studies on nicotinamide and its general analogues and may not be directly representative of this compound.

Management of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. ROS can damage cellular components like DNA, proteins, and lipids, contributing to various diseases and aging.

Nicotinamide and its precursors, such as nicotinamide mononucleotide (NMN), have demonstrated protective effects against oxidative stress. NMN, for example, has been found to mitigate oxidative stress in vascular cells and to protect against cellular damage induced by oxidative conditions. This protection is partly mediated through the activation of the SIRT1/NQO-1 signaling pathway. SIRT1 is a protein that plays a crucial role in cellular stress responses, while NQO-1 is an enzyme that helps to neutralize reactive oxygen species.

Moreover, nicotinamide has been shown to safeguard cellular metabolism, particularly glycolysis, from the detrimental effects of oxidative stress. The potential of this compound analogues to modulate these and other oxidative stress management pathways is a key focus of ongoing research. The table below outlines the mechanisms by which related compounds manage oxidative stress.

| Compound/Analogue | Mechanism of Oxidative Stress Management |

| Nicotinamide | Protects cellular metabolism (glycolysis) from oxidative stress |

| Nicotinamide Mononucleotide (NMN) | Alleviates oxidative stress in aged vessels; Inhibits oxidative stress-induced damage via the SIRT1/NQO-1 axis |

This table is based on findings from studies on nicotinamide and NMN and may not be directly representative of this compound.

Computational Chemistry and Cheminformatics Applied to 5 2,5 Difluorophenyl Nicotinamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets and elucidating the binding mode of "5-(2,5-Difluorophenyl)nicotinamide" and its analogs.

The accuracy of these predictions is often validated by redocking a known co-crystallized ligand into the receptor's active site, with a low root-mean-square deviation (RMSD) value (typically ≤2.0 Å) indicating a reliable docking protocol. mdpi.commdpi.comnih.gov The binding energy, or docking score, provides a quantitative measure of the binding affinity, with more negative values suggesting a more favorable interaction. For example, certain nicotinamide (B372718) derivatives have shown promising binding energy values against VEGFR-2, indicating a strong potential for inhibition. mdpi.com

Interactive Table: Molecular Docking Parameters of Nicotinamide Derivatives

| Compound/Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Nicotinamide Derivative 7 | VEGFR-2 | 4ASD | -20.57 | Cys919 | mdpi.com |

| Nicotinamide Derivative 8 | VEGFR-2 | 4ASD | Not specified | Not specified | mdpi.com |

| Sorafenib (B1663141) (Reference) | VEGFR-2 | 4ASD | -36.23 | Cys919, Leu1035, Phe918, Ala866 | mdpi.com |

| Nicotinamide Derivative 10 | VEGFR-2 | 2OH4 | Not specified | Cys917, Leu838, Leu1033, Ala864, Val846, Val912, Lys866, Leu887, Val914 | mdpi.com |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the stability of ligand-protein complexes and their conformational changes over time. These simulations are crucial for understanding how a ligand like "this compound" interacts with its target protein in a more realistic, solvated environment.

MD simulations on nicotinamide derivative-VEGFR-2 complexes have been performed to assess the stability and dynamics of the binding. mdpi.comnih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value, typically fluctuating around a low value (e.g., < 3 Å), indicates that the complex has reached equilibrium and remains stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. Low RMSF values for residues in the binding pocket suggest that the ligand binding has stabilized that region. mdpi.com

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the protein that is accessible to the solvent, providing insights into changes in protein conformation and ligand exposure.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which is critical for binding affinity and specificity.

These simulations have confirmed the stable binding of nicotinamide derivatives within the VEGFR-2 active site, supporting the findings from molecular docking studies. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, untested compounds and for optimizing the structure of lead compounds to enhance their potency.

While specific QSAR studies focusing solely on "this compound" are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to nicotinamide derivatives. nih.gov A typical QSAR study involves:

Data Set Preparation: A series of structurally related compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For nicotinamide-based inhibitors, QSAR models could elucidate which structural features, such as the substitution pattern on the phenyl ring or the nature of the linker, are most influential for their biological activity. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific biological target. nih.govnih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired features, a process known as virtual screening. nih.govnih.govxiahepublishing.com

For nicotinamide derivatives targeting enzymes like VEGFR-2, a pharmacophore model would typically include:

A hydrogen bond acceptor feature corresponding to the nitrogen atom in the pyridine (B92270) ring. mdpi.com

A hydrogen bond donor/acceptor feature from the amide group. mdpi.com

A hydrophobic or aromatic feature representing the difluorophenyl ring. mdpi.com

Once a validated pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential inhibitors. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. The hits from virtual screening are then typically subjected to further analysis, such as molecular docking, to refine the selection of promising candidates. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net These calculations are used to determine various molecular properties that are not easily accessible through experimental methods.

For "this compound," DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. researchgate.net

Calculate Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net

Determine Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting how the molecule will interact with its biological target.

Analyze Mulliken and Natural Charges: These calculations provide the charge distribution on each atom, offering a more quantitative measure of the electronic environment. researchgate.net

Predict Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to predict the molecule's reactivity. researchgate.net

DFT studies have been applied to various nicotinamide derivatives to understand their structural and electronic properties, which in turn helps in rationalizing their observed biological activities. nih.govresearchgate.net

In Silico Prediction of Biological Activity and Selectivity

In silico methods are increasingly used to predict the biological activity and selectivity of drug candidates before they are synthesized. windows.netresearchgate.net These predictions are based on a variety of computational models and databases that correlate chemical structures with biological effects.

For "this compound" and its analogs, in silico tools can predict:

Target Binding Affinity: As discussed in the molecular docking section, the predicted binding energy can be an indicator of biological activity. mdpi.com

Enzyme Inhibition: Computational models can predict whether a compound is likely to inhibit a particular enzyme. For nicotinamide derivatives, predictions of kinase inhibitor activity are particularly relevant. windows.netresearchgate.net

Selectivity: By docking the compound into the active sites of multiple related proteins (e.g., different kinase subtypes), it is possible to predict its selectivity. A compound that shows a significantly better binding score for the target protein compared to off-target proteins is predicted to be more selective. This is crucial for minimizing side effects.

ADMET Properties: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its drug-likeness. mdpi.com

These predictive models, often built using machine learning algorithms and large datasets of known active and inactive compounds, play a vital role in prioritizing candidates for further development. windows.netresearchgate.net

Spectroscopic Characterization and Advanced Analytical Methodologies for Fluorinated Nicotinamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 5-(2,5-Difluorophenyl)nicotinamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete analysis.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the nicotinamide (B372718) and the difluorophenyl rings.

The protons of the nicotinamide moiety (H2, H4, H6) typically appear in the aromatic region (δ 7.0-9.0 ppm). qmagnetics.com Based on data for the parent nicotinamide, the H2 proton, being adjacent to the ring nitrogen, is expected at the most downfield position, followed by H4 and H6. qmagnetics.combmrb.io The amide (-CONH₂) protons would present as two broad singlets, the chemical shift of which can be highly variable depending on solvent and concentration due to hydrogen bonding. ucl.ac.uk

The difluorophenyl ring protons (H3', H4', H6') would also resonate in the aromatic region. Their chemical shifts and coupling patterns are influenced by the two fluorine atoms. These protons will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) couplings, leading to more complex multiplets. The expected chemical shifts can be approximated from standard chemical shift tables. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Note: Values are estimates based on nicotinamide and substituted benzene (B151609) data. Actual values may vary.)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H2 (Nicotinamide) | ~8.8 - 9.0 | d (doublet) |

| H4 (Nicotinamide) | ~8.1 - 8.3 | dd (doublet of doublets) |

| H6 (Nicotinamide) | ~8.6 - 8.8 | d (doublet) |

| H3' (Difluorophenyl) | ~7.1 - 7.4 | m (multiplet) |

| H4' (Difluorophenyl) | ~7.1 - 7.4 | m (multiplet) |

| H6' (Difluorophenyl) | ~7.1 - 7.4 | m (multiplet) |

| -CONH₂ | ~7.5 - 8.5 (variable) | br s (broad singlet) |

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. udel.edu Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. udel.edu

For this compound, a total of 12 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 11 carbons of the aromatic framework and the carbonyl carbon. The carbonyl carbon (C=O) of the amide group is typically found in the range of δ 165-175 ppm. chemicalbook.com The carbons of the pyridine (B92270) ring and the difluorophenyl ring will appear in the aromatic region (δ 110-160 ppm). bmrb.io The signals for the carbons directly bonded to fluorine (C2', C5') will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. Carbons further away will show smaller couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: Values are estimates based on nicotinamide and substituted benzene data. Actual values may vary.)

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | ~168 | No |

| C2, C6 (Nicotinamide) | ~150-155 | No |

| C3, C5 (Nicotinamide) | ~130-140 | No |

| C4 (Nicotinamide) | ~125-135 | No |

| C1' (Difluorophenyl) | ~120-130 | Yes (t) |

| C2' (Difluorophenyl) | ~155-160 | Yes (d, ¹JCF) |

| C3' (Difluorophenyl) | ~115-120 | Yes (d, ²JCF) |

| C4' (Difluorophenyl) | ~115-120 | Yes (dd, ²JCF, ³JCF) |

| C5' (Difluorophenyl) | ~155-160 | Yes (d, ¹JCF) |

| C6' (Difluorophenyl) | ~115-120 | Yes (d, ²JCF) |

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds, given that ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio. nih.gov It provides specific information about the chemical environment of each fluorine atom. The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which minimizes signal overlap. qmagnetics.com

In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms (F2' and F5'). The chemical shifts and coupling constants (both F-F and F-H) are diagnostic of their positions on the phenyl ring. The presence of two signals would confirm the 2,5-disubstitution pattern. Quantitative ¹⁹F NMR can also be used to determine the purity of the compound with high accuracy using an internal standard. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C₁₂H₈F₂N₂O), the molecular weight is 246.21 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion. The resulting fragment ions provide valuable structural information. Expected fragmentation pathways for this compound could include:

Cleavage of the amide group, leading to the loss of -NH₂ (m/z -16).

Loss of the entire carboxamide group (-CONH₂), resulting in a 5-(2,5-difluorophenyl)pyridine fragment.

Cleavage of the C-C bond between the two aromatic rings, leading to fragments corresponding to the nicotinamide and difluorophenyl moieties.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 247.06 | [M+H]⁺ (Protonated Molecule) |

| 246.05 | [M]⁺ (Molecular Ion) |

| 202.05 | [M-CONH₂]⁺ |

| 122.04 | [Nicotinamide]⁺ fragment |

| 114.01 | [Difluorobenzene]⁺ fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. rug.nl

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. nih.govresearchgate.net The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two distinct bands in the region of 3400-3100 cm⁻¹. researchgate.net The C=O (carbonyl) stretching of the amide group gives a strong absorption band around 1680-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group are expected to produce strong bands in the 1300-1100 cm⁻¹ region.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3100 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| C-F Stretch | 1300 - 1100 | Strong |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as nicotinamide derivatives, provides insight into potential structural features. uzh.chxray.cz A crystal structure of this compound would unambiguously confirm the connectivity and would reveal the dihedral angle between the pyridine and difluorophenyl rings, which is a critical conformational parameter. Furthermore, it would show how the amide group engages in hydrogen bonding, potentially forming dimers or extended networks, and how the fluorine atoms participate in intermolecular contacts. Such detailed structural information is invaluable for structure-based drug design and understanding solid-state properties. nih.gov

Preclinical Biological Investigations of 5 2,5 Difluorophenyl Nicotinamide and Analogues

In Vitro Cellular Activity Studies

Antiproliferative Effects and Cell Viability Modulation in Cancer Cell Lines

The antiproliferative effects of nicotinamide (B372718) analogues have been investigated across various cancer cell lines. For instance, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) demonstrated significant cytotoxic effects against HepG2 and MCF-7 cancer cell lines, with IC50 values of 0.19 ± 0.01 µM and 1.18 ± 0.01 µM, respectively. These values were notably lower than those of the standard drug Sorafenib (B1663141), indicating a potent antiproliferative activity. nih.gov Importantly, BHEPN showed a higher IC50 value of 4.11 ± 0 µM against non-cancerous Vero cell lines, suggesting a degree of selectivity for cancer cells. nih.gov

Similarly, novel nicotinamide–thiadiazol hybrids have been synthesized and evaluated for their anticancer potential. One such hybrid, compound 7a, exhibited potent activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values of 4.64 ± 0.3 μM and 7.09 ± 0.5 μM, respectively, comparable to Sorafenib. rsc.org Furthermore, a series of N-sulfonylpiperidine derivatives were designed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors and tested for their anti-proliferative activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. researchgate.net

Nicotinamide itself has been shown to have a significant antiproliferation effect on A375 and SK-MEL-28 melanoma cells. nih.gov It reduced melanoma cell numbers by up to 90% and induced cell cycle arrest in the G1 phase. nih.gov In another study, the combination of certain cyclic and acyclic O,N-acetal derivative compounds with the suicide gef gene showed potent anti-tumor activity in breast cancer cell lines. researchgate.net

The antiproliferative effects of these compounds are often linked to the induction of apoptosis. For example, BHEPN induced cell cycle arrest at the G1/S phase in HepG2 cells and significantly increased the incidence of both early and late apoptosis. nih.gov Compound 7a, the nicotinamide–thiadiazol hybrid, was found to induce S-phase arrest and a substantial increase in late apoptotic cells. rsc.org

It is worth noting that the antiproliferative effects can vary between cell lines. For example, daphnetin, a dihydroxycoumarin, showed different potencies against B16 melanoma cells, MXT breast adenocarcinoma cells, and C26 colon carcinoma cells. scielo.org.mx

Table 1: Antiproliferative Activity of 5-(2,5-Difluorophenyl)nicotinamide Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | HepG2 | 0.19 ± 0.01 | nih.gov |

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | MCF-7 | 1.18 ± 0.01 | nih.gov |

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | Vero (non-cancerous) | 4.11 ± 0 | nih.gov |

| Sorafenib | HepG2 | 2.24 ± 0.06 | nih.gov |

| Sorafenib | MCF-7 | 3.17 ± 0.01 | nih.gov |

| Nicotinamide–thiadiazol hybrid 7a | MDA-MB-231 | 4.64 ± 0.3 | rsc.org |

| Nicotinamide–thiadiazol hybrid 7a | MCF-7 | 7.09 ± 0.5 | rsc.org |

| Daphnetin | B16 melanoma | 54 ± 2.8 | scielo.org.mx |

| Daphnetin | MXT breast adenocarcinoma | 74 ± 6.4 | scielo.org.mx |

| Daphnetin | C26 colon carcinoma | 108 ± 7.3 | scielo.org.mx |

Enzyme Inhibition Assays (e.g., VEGFR-2, CD38 NADase, NNMT, Succinate Dehydrogenase (SDH))

The biological activity of this compound and its analogues is often attributed to their ability to inhibit specific enzymes involved in cancer progression and cellular metabolism.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis. Several nicotinamide derivatives have been designed and evaluated as VEGFR-2 inhibitors. For instance, a difluorophenyl analog demonstrated potent VEGFR-2 inhibitory activity with an IC50 value of 0.0070 μM. nih.gov In another study, a series of nicotinamide derivatives were synthesized, with compound 8 emerging as the most potent VEGFR-2 inhibitor with an IC50 of 77.02 nM, comparable to the standard inhibitor sorafenib (IC50 = 53.65 nM). nih.govmdpi.com The nicotinamide–thiadiazol hybrid, 7a, also showed strong VEGFR-2 inhibition with an IC50 of 0.095 ± 0.05 μM. rsc.org The binding mode of these inhibitors often involves hydrogen bonding with key amino acid residues like Cys919 in the ATP binding domain of VEGFR-2. mdpi.com

CD38 NADase Inhibition: CD38 is a major NAD+ glycohydrolase that regulates intracellular NAD+ levels. nih.govnih.gov Inhibition of CD38 can lead to increased cellular NAD+ levels, which can have therapeutic effects. nih.gov While specific data on this compound is limited, the broader class of nicotinamide-related compounds has been studied. For example, flavonoids like apigenin (B1666066) and quercetin (B1663063) act as competitive antagonists of CD38. nih.govfrontiersin.org Nicotinamide itself can inhibit CD38, although it is also a product of the reaction catalyzed by this enzyme. researchgate.net

NNMT Inhibition: Nicotinamide N-methyltransferase (NNMT) is an enzyme that methylates nicotinamide. rsc.org Overexpression of NNMT has been linked to various cancers and resistance to chemotherapy. nih.govnih.govcancerletter.com Inhibiting NNMT is therefore a potential anticancer strategy. Researchers have developed inhibitors that mimic the transition state of the methylation reaction catalyzed by NNMT. rsc.org Down-regulation of NNMT in colorectal cancer cells has been shown to decrease resistance to 5-fluorouracil. nih.govnih.gov

Succinate Dehydrogenase (SDH) Inhibition: Succinate dehydrogenase (SDH), or complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. scholarsportal.infowikipedia.org Inhibition of SDH can have profound effects on cellular metabolism and has been implicated in cancer. scholarsportal.infonih.gov While direct inhibition by this compound hasn't been specifically detailed in the provided context, other molecules are known to inhibit SDH. For example, diazoxide (B193173) is a known inhibitor of SDH, and this inhibition is independent of the KATP channel subunit SUR1. nih.gov Malonate and oxaloacetate are also potent competitive inhibitors of SDH. wikipedia.orgnih.gov

Table 2: Enzyme Inhibition Data for Nicotinamide Analogues

| Compound/Analogue Class | Enzyme Target | IC50 / Ki | Reference |

|---|---|---|---|

| Difluorophenyl analog 1 | VEGFR-2 | 0.0070 µM | nih.gov |

| Nicotinamide derivative 8 | VEGFR-2 | 77.02 nM | nih.govmdpi.com |

| Nicotinamide–thiadiazol hybrid 7a | VEGFR-2 | 0.095 ± 0.05 µM | rsc.org |

| Flavonoids (e.g., apigenin, quercetin) | CD38 NADase | Competitive antagonists | nih.govfrontiersin.org |

| Diazoxide | Succinate Dehydrogenase | - | nih.gov |

Radiosensitization Studies in Preclinical Models

Nicotinamide and its derivatives have been investigated for their potential to enhance the efficacy of radiation therapy. The underlying principle is that these compounds can increase the sensitivity of tumor cells to radiation, leading to improved tumor control.

Studies have shown that nicotinamide can enhance radiation-induced cell killing in various tumor models. nih.gov For instance, in EMT6, Lewis Lung, and RIF-1 tumor models, nicotinamide produced enhancement ratios (ERs) between 1.2 and 1.7 when administered before irradiation. nih.gov The enhancement ratio in the EMT6 tumor was found to be dependent on the dose of nicotinamide. nih.gov

The mechanism of radiosensitization is thought to involve the modulation of tumor blood flow and oxygenation. Hypoxic (low oxygen) cells are known to be more resistant to radiation. Nicotinamide can increase tumor blood flow, thereby reducing hypoxia and making the tumor cells more susceptible to radiation damage.

Importantly, the radiosensitizing effect of nicotinamide appears to be more pronounced in tumor tissues compared to normal tissues. In studies involving normal tissue assays, such as jejunum crypt cell survival and skin reaction, the enhancement ratios were less than 1.2. nih.gov This differential effect is crucial for the clinical applicability of radiosensitizers, as it suggests a favorable therapeutic window where tumor damage is enhanced with minimal impact on surrounding healthy tissues.

While specific studies on the radiosensitizing effects of this compound were not found in the provided search results, the promising results with nicotinamide itself suggest that structurally related compounds could also be valuable candidates for development as clinical radiosensitizers. nih.gov

Evaluation of SARM1 Activation

Sterile Alpha and Toll/Interleukin-1 Receptor Motif Containing 1 (SARM1) is an enzyme with NAD+ hydrolase activity that plays a critical role in axon degeneration. uni.lunih.gov Its activation is a key event in the process of Wallerian degeneration, a self-destruction program of axons. nih.gov

The activation of SARM1 is intricately linked to the cellular ratio of nicotinamide mononucleotide (NMN) to NAD+. nih.gov An increase in this ratio, which can occur following nerve injury due to the degradation of the NAD+-synthesizing enzyme NMNAT2, triggers the activation of SARM1's NADase activity. nih.govnih.govbiorxiv.org This leads to a rapid depletion of axonal NAD+, ultimately causing axon destruction. nih.gov

Several molecules have been shown to influence SARM1 activity. Nicotinamide itself, along with nicotinic acid mononucleotide (NaMN), zinc chloride, and berberine (B55584) chloride, can inhibit SARM1, although with potencies in the micromolar range. uni.lu Conversely, some pyridine-containing compounds have been found to induce SARM1-dependent cell death and axonal degeneration through a two-step activation process. biorxiv.org This process involves an initial "priming" activation mediated by NMN, leading to the formation of ADPR-conjugates that then promote the formation of SARM1 filaments with fully activated NADase activity. biorxiv.org

Interestingly, some compounds developed as SARM1 inhibitors that target the TIR enzymatic domain have been observed to paradoxically activate SARM1's NADase activity through this same mechanism. biorxiv.org This highlights the complex regulation of SARM1 and the importance of thoroughly understanding the mechanism of action of any potential therapeutic agent targeting this enzyme.

Chronically low levels of NMNAT2 have been shown to cause a sub-lethal activation of SARM1, leading to a depletion of NAD(P) and compromised neurite outgrowth. biorxiv.org This suggests that even partial dysregulation of the NMN/NAD+ balance can have detrimental effects on axonal health through SARM1 activation.

In Vivo Studies in Relevant Animal Models (Focus on Mechanistic Understanding)

Assessment of Tumor Radiosensitization in Xenograft Models

In vivo studies using xenograft models, where human tumor cells are implanted into immunocompromised animals, are crucial for understanding the mechanistic basis of tumor radiosensitization by nicotinamide and its analogues. These studies allow for the evaluation of drug efficacy in a more physiologically relevant context than in vitro experiments.

Research has demonstrated that nicotinamide can significantly enhance the response of tumors to radiation in animal models. When injected into tumor-bearing mice, nicotinamide reaches peak levels in the plasma and tumor within 30-60 minutes. nih.gov This timing is critical for coordinating its administration with radiation treatment to achieve maximal effect.

In xenograft models of various cancers, the administration of nicotinamide prior to irradiation has been shown to increase tumor cell killing. nih.gov This leads to a delay in tumor growth and improved survival in the treated animals. nih.gov For example, in a melanoma mouse model, nicotinamide treatment significantly delayed tumor growth and improved the survival of the mice. nih.govnih.gov

The mechanism behind this in vivo radiosensitization is believed to be multifactorial. One key aspect is the improvement of tumor oxygenation. Nicotinamide can increase blood flow to the tumor, thereby alleviating hypoxia, which is a major factor in radioresistance. By increasing the oxygen levels within the tumor, nicotinamide makes the cancer cells more susceptible to the damaging effects of radiation.

Furthermore, in vivo studies have suggested that nicotinamide may also modulate the immune response within the tumor microenvironment. For instance, in a melanoma model, nicotinamide treatment led to an increase in interferon-gamma (IFN-γ) producing cells, suggesting an activation of the anti-tumor immune response. nih.govnih.gov

These in vivo findings, demonstrating a greater enhancement of tumor damage compared to normal tissue damage, support the potential of nicotinamide and its derivatives as adjuncts to radiotherapy in a clinical setting. nih.gov

Ligand Target Interactions and Binding Site Analysis for 5 2,5 Difluorophenyl Nicotinamide Analogues

Identification of Key Amino Acid Residues Involved in Binding Pockets

The binding of 5-(2,5-Difluorophenyl)nicotinamide analogues to their target proteins is a highly specific process mediated by a collection of amino acid residues that form the binding pocket. For nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key target of nicotinamide analogues, structural and mutagenesis studies have identified several critical residues that play a pivotal role in ligand recognition and binding.

Nicotinamide analogues that act as allosteric modulators of NAMPT bind to a distinct "rear channel" rather than the active site where the natural substrate, nicotinamide, binds. acs.orgnih.gov This allosteric site is a tunnel-shaped cavity adjacent to the active site. nih.gov X-ray crystallography studies of NAMPT in complex with various inhibitors and modulators have provided a detailed map of this binding pocket.

Key residues that form π-stacking interactions with the pyridine (B92270) ring of nicotinamide-based ligands include Phe193 and Tyr18' (from the adjacent monomer in the dimeric enzyme). nih.gov These aromatic interactions are crucial for the proper orientation and anchoring of the nicotinamide core within the binding site.

Furthermore, a critical hydrogen-bonding network has been identified at the interface between the nucleobase pocket and the rear channel. This network involves the amino acid residues Asp219 , Ser241 , and Val242 , often mediated by crystallographic water molecules. nih.gov The interaction with these residues is a determining factor for the binding affinity and stability of the ligand-protein complex. For instance, the amide group of some inhibitors has been observed to form hydrogen bonds that displace these conserved water molecules. nih.gov

In addition to these, other residues contribute to the hydrophobic character of the binding pocket. For example, hydrophobic contacts have been observed between piperidine (B6355638) moieties of some inhibitors and the side chains of Ile309 and Pro273 . nih.gov While direct crystallographic data for this compound is not available, based on the binding modes of structurally related nicotinamide analogues, it is highly probable that these same residues are integral to its interaction with NAMPT. The 2,5-difluorophenyl group is expected to engage in hydrophobic and potentially halogen-bonding interactions within this pocket.

Table 1: Key Amino Acid Residues in the NAMPT Binding Pocket for Nicotinamide Analogues

| Residue | Type of Interaction | Role in Binding |

| Phe193 | π-stacking | Orientation and anchoring of the pyridine ring |

| Tyr18' | π-stacking | Orientation and anchoring of the pyridine ring |

| Asp219 | Hydrogen bonding | Part of the key hydrogen-bonding network |

| Ser241 | Hydrogen bonding | Part of the key hydrogen-bonding network |

| Val242 | Hydrogen bonding (backbone) | Part of the key hydrogen-bonding network |

| Ile309 | Hydrophobic | Interaction with hydrophobic moieties of the ligand |

| Pro273 | Hydrophobic | Interaction with hydrophobic moieties of the ligand |

| Arg311 | Potential electrostatic/H-bond | Interaction with carbonyl oxygen of the ligand |

Characterization of Hydrogen Bonding and Hydrophobic Interaction Networks

The stability of the ligand-target complex between this compound analogues and their protein targets is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. A detailed understanding of these interaction networks is crucial for explaining the binding affinity and selectivity of these compounds.

Hydrogen Bonding: Hydrogen bonds are highly directional interactions that play a critical role in the specificity of molecular recognition. In the context of nicotinamide analogues binding to NAMPT, the amide group of the nicotinamide moiety is a key participant in hydrogen bonding. As established in studies with related compounds, the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. nih.gov These groups can form hydrogen bonds with the side chains of polar amino acids such as Asp219 and Ser241 , as well as with the backbone carbonyl of Val242 , often mediated by water molecules. nih.gov The formation of these hydrogen bonds is thought to be a critical factor in stabilizing the ligand within the allosteric rear channel of NAMPT.

Hydrophobic Interactions: Hydrophobic interactions are a major driving force for the binding of ligands to proteins in an aqueous environment. The nonpolar parts of a ligand are driven to associate with hydrophobic pockets on the protein surface to minimize their contact with water. The 5-(2,5-Difluorophenyl) group of the titular compound is a significant contributor to hydrophobic interactions. This bulky, nonpolar substituent is expected to be buried within a hydrophobic region of the binding pocket, likely formed by residues such as Ile309 and Pro273 . nih.gov The fluorine atoms on the phenyl ring can also participate in so-called "halogen bonds," which are non-covalent interactions between a halogen atom and a Lewis base, further contributing to binding affinity. The optimization of these hydrophobic interactions is a key strategy in drug design to enhance binding affinity and efficacy.

Table 2: Potential Interaction Networks for this compound with NAMPT

| Interacting Moiety of Compound | Type of Interaction | Potential Interacting Residues in NAMPT |

| Nicotinamide Pyridine Ring | π-stacking | Phe193, Tyr18' |

| Nicotinamide Amide Group (NH) | Hydrogen Bond Donor | Asp219, Ser241 |

| Nicotinamide Amide Group (C=O) | Hydrogen Bond Acceptor | Arg311 |

| 2,5-Difluorophenyl Group | Hydrophobic Interactions | Ile309, Pro273, and other nonpolar residues |

| Fluorine Atoms | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) |

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation refers to the regulation of a protein's activity by the binding of a ligand to a site other than the protein's active site. In the case of this compound analogues that target NAMPT, they act as positive allosteric modulators (PAMs). acs.orgnih.gov This means they enhance the enzyme's activity rather than inhibiting it.

The mechanism of allosteric activation of NAMPT by these PAMs involves their binding to a "rear channel" located behind the nicotinamide (NAM) binding pocket. acs.orgnih.govnih.gov This binding event induces conformational changes in the enzyme that lead to an increase in its catalytic efficiency.

Research on NAMPT PAMs has revealed that their binding to the rear channel can alleviate the feedback inhibition that is normally exerted by the substrate NAM and the product NAD+. nih.gov NAMPT activity is tightly regulated by the cellular concentrations of these molecules. By binding to the allosteric site, the PAMs appear to stabilize a conformation of the enzyme that is less susceptible to this inhibition, thereby allowing for a sustained production of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction.

The allosteric communication between the rear channel and the active site is a complex process that likely involves subtle shifts in the protein's structure. These conformational changes can affect the binding affinity of the substrate, the rate of the chemical reaction, or the release of the product. The synthesis and study of a wide range of N-PAMs have shown a strong correlation between their binding affinity for the rear channel and their potency in activating the enzyme. nih.gov However, it has also been observed that excessively high binding affinity can lead to a decrease in efficacy, suggesting a delicate balance is required for optimal allosteric modulation. nih.gov

Table 3: Mechanistic Aspects of Allosteric Modulation of NAMPT by Nicotinamide Analogues

| Mechanistic Feature | Description |

| Binding Site | Allosteric "rear channel", distinct from the active site. |

| Mode of Action | Positive Allosteric Modulator (PAM). |

| Effect on Enzyme | Increases catalytic activity of NAMPT. |

| Mechanism | Alleviates feedback inhibition by NAM and NAD+. |

| Conformational Changes | Binding to the rear channel induces a more active enzyme conformation. |

| Structure-Activity Relationship | Correlation between rear channel binding affinity and activation potency. |

Role of Compound Conformation and Stereochemistry in Target Recognition

The three-dimensional shape of a molecule, defined by its conformation and stereochemistry, is a critical determinant of its biological activity. For this compound and its analogues, the specific arrangement of atoms in space dictates how well the molecule can fit into the binding pocket of its target protein and form productive interactions.

Conformation: The conformation of a molecule refers to the spatial arrangement of its atoms that can be interconverted by rotation around single bonds. The this compound molecule possesses several rotatable bonds, including the bond connecting the phenyl and pyridine rings, and the bond connecting the carboxamide group to the pyridine ring. The preferred conformation of the molecule in solution may not be the same as its conformation when bound to the protein. The binding process often involves a conformational change in the ligand, the protein, or both, to achieve an optimal fit—a concept known as "induced fit." The energetically most favorable conformation in the bound state is the one that maximizes favorable interactions with the protein. For instance, the dihedral angle between the phenyl and pyridine rings will be crucial for positioning the difluorophenyl group within the hydrophobic pocket of the NAMPT rear channel.

Stereochemistry: Stereochemistry deals with the spatial arrangement of atoms in molecules that are not interconvertible by rotation around single bonds. While this compound itself is achiral, analogues with chiral centers can exhibit significant differences in biological activity between their stereoisomers (enantiomers or diastereomers). This is because the binding sites of proteins are chiral environments, composed of L-amino acids. As a result, different stereoisomers can have vastly different binding affinities and efficacies. For example, if an analogue of this compound were to contain a chiral center, one enantiomer might bind with high affinity to the target protein, while the other might bind weakly or not at all. This highlights the importance of controlling stereochemistry during the synthesis and evaluation of new drug candidates.

While specific conformational and stereochemical studies on this compound are not extensively reported in the public domain, the principles of medicinal chemistry strongly suggest that these factors are of paramount importance for its biological activity.

Future Perspectives and Research Challenges for Fluorinated Nicotinamide Compounds

Development of Novel and Efficient Synthetic Strategies for Complex Analogues

The synthesis of complex fluorinated nicotinamide (B372718) analogues presents a significant challenge for medicinal chemists. Traditional synthetic routes can be inefficient and may not be suitable for creating the diverse range of analogues needed for comprehensive structure-activity relationship (SAR) studies. researchgate.net Researchers are actively exploring novel synthetic strategies to overcome these limitations.

One promising approach involves the development of new catalytic transformations that can introduce fluorine atoms or fluorinated groups into the nicotinamide scaffold with high selectivity and efficiency. sciencedaily.com For instance, recent breakthroughs in catalysis have enabled the conversion of epoxides into valuable fluorinated oxetanes, a previously difficult-to-access class of molecules. sciencedaily.com Such innovative methods could be adapted for the synthesis of complex 5-(2,5-Difluorophenyl)nicotinamide analogues.

Furthermore, the development of efficient methods for constructing the core nicotinamide structure itself is crucial. A reported simple and efficient synthesis of nicotinamide riboside (NAR) and its derivatives utilizes a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-mediated N-glycosylation followed by deacetylation. nih.gov Adapting such strategies for the synthesis of complex aryl-substituted nicotinamides like this compound could streamline the production of diverse compound libraries for biological screening. The targeting of natural products for total synthesis has historically driven innovation in organic chemistry, leading to new reactions and strategies for building molecular complexity, which can be applied to these synthetic challenges. researchgate.net

Advanced Computational Approaches for Predictive Design and Target Identification

The integration of advanced computational methods is poised to revolutionize the design and discovery of novel fluorinated nicotinamide-based therapeutics. In silico approaches can significantly accelerate the drug discovery process by predicting the biological activity and potential targets of new analogues, thereby reducing the time and cost associated with laboratory-based screening.

Predictive Design: Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be employed to design new this compound analogues with improved potency and selectivity. By analyzing the three-dimensional structure of the target protein and the binding modes of known inhibitors, researchers can rationally design new compounds with enhanced interactions.

Target Identification: Computational methods can also aid in identifying new biological targets for fluorinated nicotinamide compounds. Techniques such as reverse docking and pharmacophore modeling can be used to screen large databases of proteins to identify potential binding partners for a given molecule. This can lead to the discovery of new therapeutic applications for existing compounds and the development of novel drugs for a wider range of diseases.

Elucidation of Underexplored Molecular Mechanisms and Off-Target Interactions

A thorough understanding of the molecular mechanisms of action and potential off-target effects is paramount for the safe and effective development of any new therapeutic agent. While this compound and related compounds are known to target specific enzymes, a deeper investigation into their broader biological effects is necessary.

Recent research has begun to shed light on the intricate mechanisms of fluorinated compounds. For example, studies on the biosynthesis of fluorine-containing polyketides have revealed how the incorporation of fluorinated monomers can alter enzymatic processes. nih.gov Understanding these fundamental interactions is crucial for predicting the behavior of fluorinated drugs in biological systems.

Furthermore, it is important to investigate potential off-target interactions that could lead to unforeseen side effects. For instance, while NAD+ boosters are generally considered beneficial, some studies suggest that increased NAD+ levels could potentially exacerbate inflammation associated with senescent cells. nih.gov A comprehensive profiling of the on- and off-target activities of this compound will be essential for its clinical translation. The study of nicotinamide metabolism in various contexts, from yeast to human patients, highlights the complexity of these pathways and the need for further elucidation. nih.govresearchgate.net

Exploration of New Biological Targets and Therapeutic Applications Beyond Current Scope

The therapeutic potential of fluorinated nicotinamide compounds may extend far beyond their currently known applications. As our understanding of the biological roles of nicotinamide and its derivatives grows, so too will the opportunities for developing novel therapies.

Nicotinamide and its precursor, nicotinamide riboside (NR), are involved in a wide range of cellular processes, including energy metabolism, DNA repair, and signaling. nih.govnih.govresearchgate.net This suggests that compounds like this compound could have therapeutic potential in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. mdpi.com

For example, studies have shown that nicotinamide can inhibit the growth and virulence of the cariogenic bacterium Streptococcus mutans, suggesting a potential application in oral health. nih.gov Additionally, research into the role of NAD+ in aging and longevity opens up the possibility of using fluorinated nicotinamide compounds to promote healthy aging. nih.govresearchgate.netmdpi.com The development of novel nicotinamide derivatives with cytotoxic properties has also shown promise in the context of cancer treatment. nih.gov Continued exploration of these and other potential applications will be a key driver of future research in this field.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., meta-fluorine coupling in the difluorophenyl group: δ 7.2–7.8 ppm, J = 8–10 Hz). Nicotinamide protons appear as distinct singlets (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Identify amide C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calc. for C₁₂H₈F₂N₂O: 258.0648) .

How does the difluorophenyl substitution influence the compound’s selectivity and potency as a TRK kinase inhibitor?

Advanced Research Focus

The 2,5-difluorophenyl group enhances binding to TRK kinase’s hydrophobic pocket via:

- Electron-withdrawing effects : Fluorines increase electrophilicity of the aromatic ring, strengthening π-π stacking with Phe589 in TRKA.

- Steric complementarity : The substitution pattern avoids clashes with gatekeeper residues (e.g., Leu657).

In vitro assays show IC₅₀ values <10 nM against TRKA, with >100-fold selectivity over non-target kinases (e.g., EGFR, VEGFR). Competitive binding assays (e.g., SPR or ITC) validate direct interaction .

What in vitro and in vivo models are appropriate for evaluating the anticancer efficacy of this compound, and how should dose-response studies be designed?

Q. Advanced Research Focus

- In vitro :

- Cell lines: TRK-fusion-positive models (e.g., KM12 colon cancer, CUTO-3.29 NSCLC).

- Assays: MTT/propidium iodide for viability, Annexin V for apoptosis, and phospho-TRK ELISA for target engagement.

- In vivo :

How can researchers resolve discrepancies in reported IC₅₀ values across different kinase inhibition assays?

Advanced Research Focus

Contradictions arise from assay variability (e.g., ATP concentration, enzyme source). Methodological solutions include:

- Standardized ATP levels : Use Km-adjusted ATP (e.g., 1 mM for TRKA).

- Orthogonal assays : Combine radiometric (³³P-ATP) and luminescent (ADP-Glo) methods.

- Data normalization : Reference control inhibitors (e.g., entrectinib for TRK) and report values as mean ± SD across ≥3 replicates .

What computational methods support the rational design of this compound derivatives to improve pharmacokinetic properties?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Predict binding poses in TRKA (PDB: 4AOJ) to prioritize substitutions.

- QSAR modeling : Correlate logP (e.g., 2.1 for parent compound) with solubility and permeability.

- ADMET prediction (SwissADME) : Optimize bioavailability by reducing CYP3A4 inhibition (e.g., replacing metabolically labile groups).

Validated derivatives show improved t₁/₂ (>4 hrs in microsomal assays) and BBB penetration (PAMPA logPe > -5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.